
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as ESI-09 and is widely used in scientific research for its unique properties.
Mécanisme D'action
ESI-09 selectively inhibits the activity of the Wnt signaling pathway by targeting the protein Disheveled (Dvl). This protein plays a crucial role in the activation of the Wnt pathway by binding to the Frizzled receptor and recruiting other proteins to the pathway. ESI-09 binds to the PDZ domain of Dvl and prevents its interaction with the Frizzled receptor, thereby inhibiting the activation of the Wnt pathway.
Biochemical and Physiological Effects
The inhibition of the Wnt signaling pathway by ESI-09 has been shown to have various biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bone cells, ESI-09 has been shown to increase bone formation and reduce bone resorption, making it a potential therapeutic agent for bone diseases such as osteoporosis. In neuronal cells, ESI-09 has been shown to protect against neurodegeneration and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ESI-09 in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, ESI-09 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising therapeutic agent. However, one of the limitations of using ESI-09 is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
For research on ESI-09 include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, the role of the Wnt signaling pathway in various diseases is still not fully understood, and further research is needed to elucidate its molecular mechanisms and identify potential therapeutic targets.
Conclusion
In conclusion, ESI-09 is a unique chemical compound that has shown promising results in scientific research for its ability to selectively inhibit the activity of the Wnt signaling pathway. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases, including cancer, bone diseases, and neurodegenerative disorders. While there are some limitations to its use in lab experiments, the future directions for research on ESI-09 are promising and could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of ESI-09 involves the reaction of 2-ethylsulfonyl chloride with N-(1-pyridin-4-ylethyl)aniline in the presence of a base such as triethylamine. The reaction produces ESI-09 as a yellow solid with a purity of over 95%.
Applications De Recherche Scientifique
ESI-09 is widely used in scientific research due to its ability to selectively inhibit the activity of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and bone diseases.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-7-5-4-6-14(15)17-12(2)13-8-10-16-11-9-13/h4-12,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFVTWRHJKGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





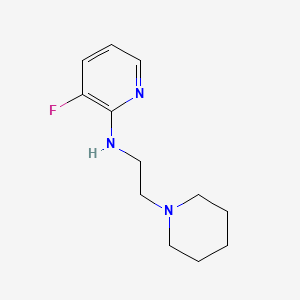
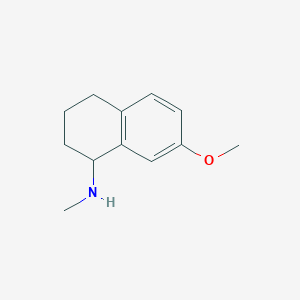
![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
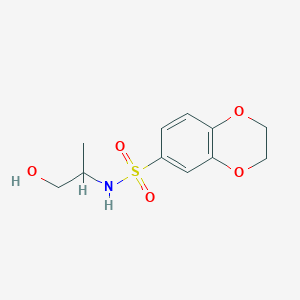

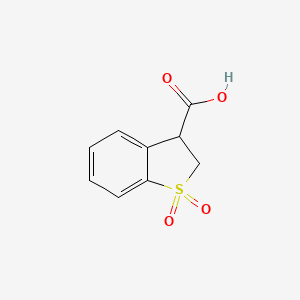
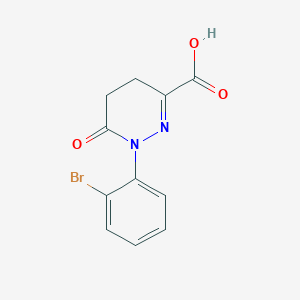
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)